molecular formula C14H15NO2 B1328397 4-(3-Methoxyphenoxy)-2-methylaniline

4-(3-Methoxyphenoxy)-2-methylaniline

Cat. No.: B1328397
M. Wt: 229.27 g/mol
InChI Key: GYDJRZOEQQIQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methoxyphenoxy)-2-methylaniline is an aromatic amine derivative featuring a methoxy-substituted phenoxy group at the 4-position and a methyl group at the 2-position of the aniline ring. The compound’s structure combines electron-donating groups (methoxy and methyl), which influence its electronic properties and reactivity.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

4-(3-methoxyphenoxy)-2-methylaniline

InChI

InChI=1S/C14H15NO2/c1-10-8-13(6-7-14(10)15)17-12-5-3-4-11(9-12)16-2/h3-9H,15H2,1-2H3

InChI Key

GYDJRZOEQQIQFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=CC(=C2)OC)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 4-(3-Methoxyphenoxy)-2-methylaniline with its structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties
This compound C14H15NO2 229.28 2-methyl, 4-(3-methoxyphenoxy) Not provided Likely moderate lipophilicity; irritant
4-Methoxy-2-methylaniline (m-cresidine) C8H11NO 137.18 2-methyl, 4-methoxy 102-50-1 Used in heterocyclic synthesis; forms hydrogen-bonded crystals
4-(3-Methoxypropoxy)-2-methylaniline C11H17NO2 195.26 2-methyl, 4-(3-methoxypropoxy) Not provided Higher lipophilicity; irritant
4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline C17H21NO 255.35 2-methyl, 4-(2-isopropyl-5-methylphenoxy) 946699-66-7 Bulky substituent; irritant
4-[(4-Chlorophenyl)methoxy]-2-methylaniline C14H14ClNO 247.72 2-methyl, 4-(4-chlorobenzyloxy) Not provided Electron-withdrawing Cl; may alter reactivity
4-(Azetidin-1-yl)-2-methylaniline C10H14N2 162.23 2-methyl, 4-azetidinyl 344405-56-7 Increased basicity; research applications

Research Findings

  • Crystallography : Derivatives of 4-methoxy-2-methylaniline exhibit distinct crystal packing due to substituent-induced conformational changes. For instance, the title compound in adopts an all-trans conformation, with dihedral angles between aromatic rings influencing solid-state interactions .
  • Polymer Chemistry: Diamine monomers with methyl and methoxy substituents (e.g., DA4 in ) demonstrate utility in high-performance polymer synthesis, highlighting the role of substituents in material properties .
  • Market Trends: The global market for 4-(3-methoxyphenoxy)aniline derivatives is projected to grow, driven by demand in pharmaceuticals and advanced materials .

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